
Cosmomycin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cosmomycin D is a natural product found in Streptomyces olindensis, Streptomyces cyaneus, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
DNA-Binding Properties Cosmomycin D (CosD) exhibits notable DNA-binding properties. It intercalates with double-stranded DNA, forming stable complexes, as evidenced by gel mobility shift assays and electrospray ionization mass spectrometry (ESI-MS). These studies highlight CosD's potential in understanding DNA interactions and applications in drug design due to its unique DNA-binding capability (Furlan et al., 2004).
DNA Damage in DNA Repair-Deficient Cells Research has shown that CosD can induce DNA damage and apoptosis in nucleotide excision repair-deficient cells, which is significant in the study of anthracycline-induced cellular responses and potential therapeutic applications (Carvalho et al., 2010).
Mass Spectrometric Investigation Mass spectrometric studies provide insights into the binding properties of CosD, revealing its unique footprint on DNA and its greater stability and protective nature compared to similar compounds. Such investigations are crucial for drug discovery and understanding the molecular dynamics of drug-DNA interactions (Kelso et al., 2008).
Genomic Insights from Producing Bacteria Genomic analysis of Streptomyces olindensis, the bacteria that produce CosD, has provided valuable information regarding the biosynthetic pathways of anthracyclines. Understanding these pathways is essential for biotechnological applications and the development of novel anthracyclines (Rojas et al., 2014).
Metabolic Flux Analysis for Drug Production Metabolic flux analysis has been used to shift the metabolism of Streptomyces olindensis from growth to CosD production, highlighting the potential for increased yields of this valuable antitumor drug through metabolic engineering (Lobato et al., 2007).
Self-Resistance Mechanisms in Producing Bacteria Studies on the self-resistance mechanisms of Streptomyces olindensis against CosD have unveiled proteins that inactivate or transport the antibiotic, contributing to a better understanding of antibiotic resistance and potential ways to enhance anthracycline production (Arteaga et al., 2022).
Glycosylation in Biosynthesis Research into the glycosylation steps during CosD biosynthesis has shed light on the structural variability and flexibility of glycosyltransferases, which is crucial for the development of novel anthracyclines with altered glycosylation patterns (Garrido et al., 2006).
Eigenschaften
Produktname |
Cosmomycin D |
|---|---|
Molekularformel |
C60H88N2O22 |
Molekulargewicht |
1189.3 g/mol |
IUPAC-Name |
(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C60H88N2O22/c1-12-60(72)24-39(79-42-20-32(61(8)9)55(27(4)75-42)82-44-22-37(66)57(29(6)77-44)80-40-18-16-34(63)25(2)73-40)47-50(54(71)48-49(53(47)70)52(69)46-31(51(48)68)14-13-15-36(46)65)59(60)84-43-21-33(62(10)11)56(28(5)76-43)83-45-23-38(67)58(30(7)78-45)81-41-19-17-35(64)26(3)74-41/h13-15,25-30,32-35,37-45,55-59,63-67,70-72H,12,16-24H2,1-11H3/t25-,26-,27-,28-,29-,30-,32-,33-,34-,35-,37-,38-,39-,40-,41-,42-,43-,44-,45-,55+,56+,57+,58+,59+,60+/m0/s1 |
InChI-Schlüssel |
DKWBRHNUUTWKAG-JNZMSYBZSA-N |
Isomerische SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O[C@H]5CC[C@@H]([C@@H](O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O[C@H]8C[C@@H]([C@@H]([C@@H](O8)C)O[C@H]9C[C@@H]([C@@H]([C@@H](O9)C)O[C@H]1CC[C@@H]([C@@H](O1)C)O)O)N(C)C)O |
Kanonische SMILES |
CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CCC(C(O1)C)O)O)N(C)C)O |
Synonyme |
antibiotic A447 A antibiotic A447-A cosmomycin D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2S,3S,4S,5R,6S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2S,3S,4S,5S,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1253339.png)

![[(9E,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B1253342.png)
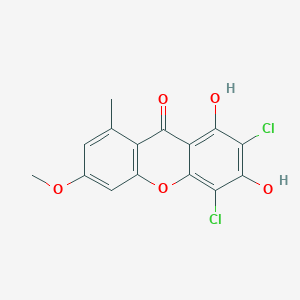

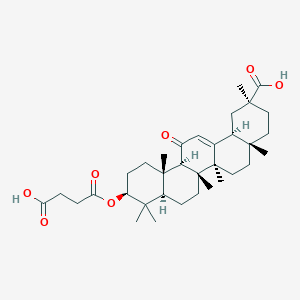
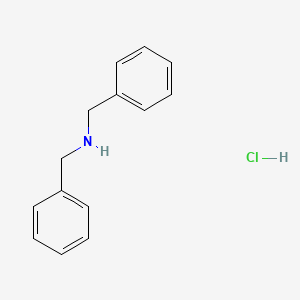
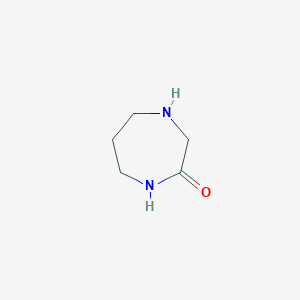
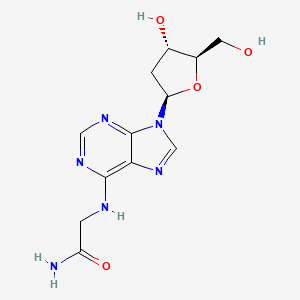
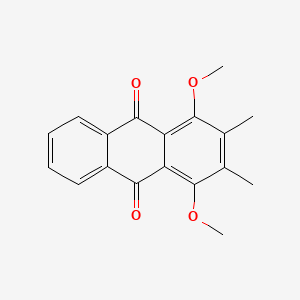
![2-{[(4E)-4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B1253355.png)


